molecular formula C11H17ClN2O2S B2605197 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride CAS No. 2408962-64-9

4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride

Cat. No.: B2605197
CAS No.: 2408962-64-9
M. Wt: 276.78
InChI Key: RFLKGILJDDBDPI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride typically involves the reaction of 4,4-dimethyl-2,3-dihydroquinoline with sulfonamide under acidic conditions. The hydrochloride salt is formed by treating the resulting sulfonamide with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Indole derivatives: Widely studied for their diverse biological activities.

    Imidazole derivatives: Noted for their therapeutic potential.

Uniqueness

4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride is unique due to its specific combination of a quinoline core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-11(2)5-6-13-10-4-3-8(7-9(10)11)16(12,14)15;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLKGILJDDBDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)S(=O)(=O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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